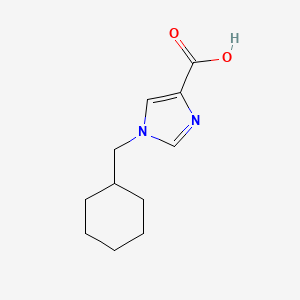

1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid

Overview

Description

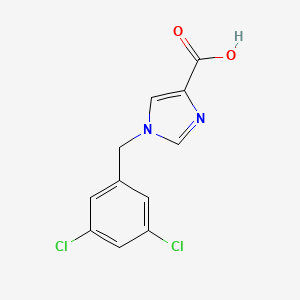

The compound “1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid” is likely a derivative of imidazole, which is a five-membered ring compound with two nitrogen atoms. The cyclohexylmethyl group is attached to the first carbon of the imidazole ring, and the carboxylic acid group is attached to the fourth carbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving cyanoacetohydrazides . Additionally, cyclohexane derivatives can be produced by hydrogenation of aniline .Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered imidazole ring with a cyclohexylmethyl group and a carboxylic acid group attached. The exact structure would depend on the specific positions of these groups .Chemical Reactions Analysis

Ethers, which are similar to the cyclohexylmethyl group in this compound, can undergo acidic cleavage to yield alcohols and alkyl halides . Additionally, cyclohexane derivatives can undergo various reactions, including dehydrogenation to yield toluene .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, cyclohexane derivatives are typically colorless liquids with a faint odor .Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing imidazole derivatives, which are essential for producing complex molecules with potential biological and industrial applications. For example, the synthesis of triorganotin carboxylates from 1-methyl-1H-imidazole-4-carboxylic acid showcases the compound's utility in creating fungicidal agents, highlighting its broad-spectrum fungicidal activities (Mao et al., 2015).

Catalytic Applications

Imidazole derivatives are also significant in catalysis, where they contribute to the development of sustainable and efficient chemical processes. For instance, a study on the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles demonstrates the compound's role in the streamlined production of NS5A inhibitors, a class of compounds with antiviral properties. This research underscores the efficiency and environmental benefits of using imidazole derivatives in chemical synthesis (Carneiro et al., 2015).

Coordination Chemistry and Material Science

Imidazole-based compounds play a crucial role in coordination chemistry, where they form complex structures with metals, leading to materials with novel properties. A study exploring the assembly of Co(II) coordination polymers with imidazole ligands reveals their potential in electrochemical applications and photocatalytic behavior, indicating the versatility of imidazole derivatives in material science and their contribution to advancing functional materials (Cui et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(cyclohexylmethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBJAYIKVJRKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

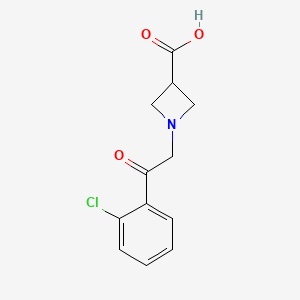

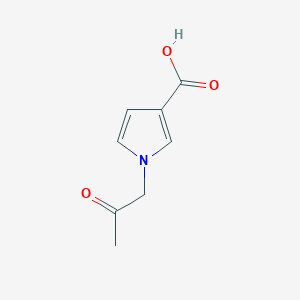

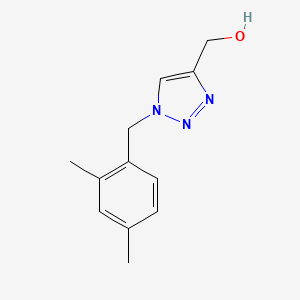

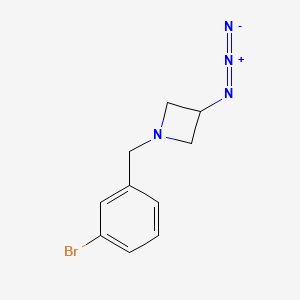

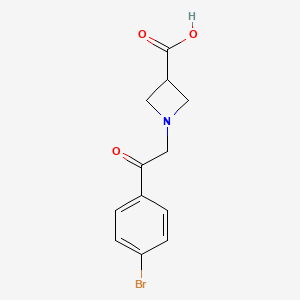

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.